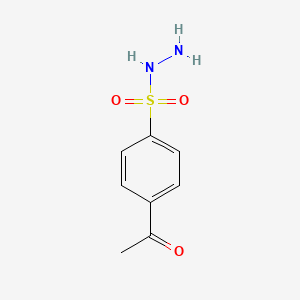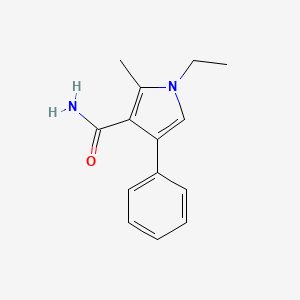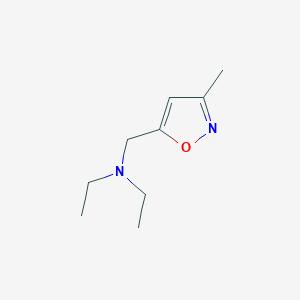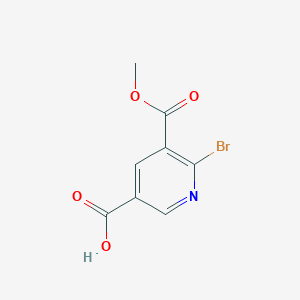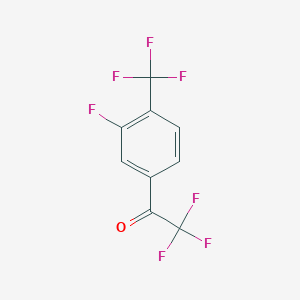
4'-(Trifluoromethyl)-2,2,2,3'-tetrafluoroacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Trifluoromethyl)-2,2,2,3’-tetrafluoroacetophenone is an organofluorine compound characterized by the presence of both trifluoromethyl and tetrafluoroacetophenone groups. This compound is of significant interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Trifluoromethyl)-2,2,2,3’-tetrafluoroacetophenone typically involves the introduction of trifluoromethyl and tetrafluoroacetophenone groups into an aromatic ring. One common method includes the reaction of trifluoroacetyl chloride with a suitable aromatic compound under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the acylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale acylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-(Trifluoromethyl)-2,2,2,3’-tetrafluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or halides under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
4’-(Trifluoromethyl)-2,2,2,3’-tetrafluoroacetophenone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential use in drug development due to its unique chemical properties that may enhance drug efficacy and stability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4’-(Trifluoromethyl)-2,2,2,3’-tetrafluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)phenol: Another trifluoromethyl-substituted aromatic compound with similar chemical properties but different applications.
Trifluorotoluene: A simpler trifluoromethyl-substituted aromatic compound used in various chemical syntheses.
Trifluoromethylbenzene: A basic trifluoromethyl-substituted benzene derivative with applications in organic synthesis.
Uniqueness: 4’-(Trifluoromethyl)-2,2,2,3’-tetrafluoroacetophenone is unique due to the presence of both trifluoromethyl and tetrafluoroacetophenone groups, which impart distinct chemical reactivity and stability. This combination makes it particularly valuable in applications requiring high chemical resistance and specific reactivity patterns .
Propriétés
Formule moléculaire |
C9H3F7O |
|---|---|
Poids moléculaire |
260.11 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H3F7O/c10-6-3-4(7(17)9(14,15)16)1-2-5(6)8(11,12)13/h1-3H |
Clé InChI |
RWWVCHRLHDTHRO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)C(F)(F)F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


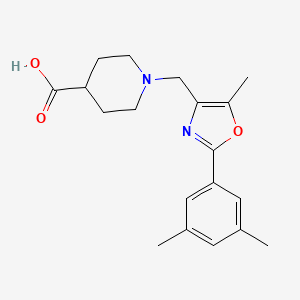
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12867948.png)
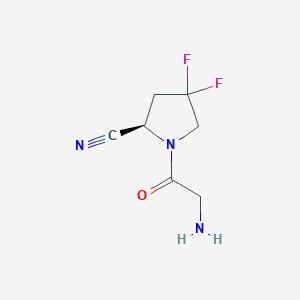



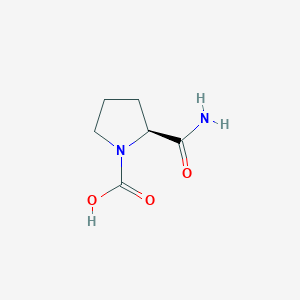
![(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B12867989.png)
![2-(Difluoromethyl)-5-fluorobenzo[d]oxazole](/img/structure/B12867990.png)

